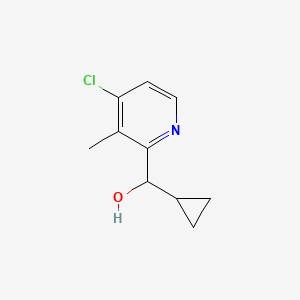
(4-Chloro-3-methyl-2-pyridyl)-cyclopropyl-methanol
Cat. No. B8401254
M. Wt: 197.66 g/mol
InChI Key: FEWDOXUVZITTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09403818B2
Procedure details


A solution of 2-bromo-4-chloro-3-methylpyridine (7 g, 28.1 mmol) in dry THF (150 mL) was cooled down to 0° C. An isopropyl magnesium chloride-Lithium chloride complex (26 mL, 33.8 mmol) was added carefully so temperature would not rise above 5° C. during the addition. The mixture was allowed to warm up to room temperature and was stirred for 1 h. The reaction mixture was cooled down to 0° C. and cyclopropane carboxaldehyde (2.5 mL, 33.5 mmol) was added carefully so temperature would not rise above 5° C. during the addition. The mixture was allowed to warm up to room temperature and was stirred for 1 h. The reaction mixture was cooled to 0° C. and water (150 mL) was added carefully so temperature would not rise above 10° C. during the addition. The mixture was allowed to warm up to room temperature and was stirred for 1 h. The mixture was extracted with ethyl acetate (3×100 mL). The combined organic phases were washed with brine (100 mL), dried over sodium sulfate and evaporated. The residue was purified by flash chromatography over silica gel (0-30% ethyl acetate in heptane) yielding a yellow oil (3.47 g, 16.8%).



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:7]([CH3:8])=[C:6]([Cl:9])[CH:5]=[CH:4][N:3]=1.[CH:10]1([CH:13]=[O:14])[CH2:12][CH2:11]1.O>C1COCC1>[Cl:9][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([CH:13]([CH:10]2[CH2:12][CH2:11]2)[OH:14])[C:7]=1[CH3:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC(=C1C)Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
An isopropyl magnesium chloride-Lithium chloride complex (26 mL, 33.8 mmol) was added carefully so temperature would not
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
rise above 5° C. during the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled down to 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
rise above 5° C. during the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
rise above 10° C. during the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred for 1 h
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate (3×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography over silica gel (0-30% ethyl acetate in heptane)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=NC=C1)C(O)C1CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.47 g | |
| YIELD: PERCENTYIELD | 16.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

